3-(3-Ethylphenyl)pyrrolidine

Dopamine Receptor D2 Receptor D3 Receptor

3-(3-Ethylphenyl)pyrrolidine (CAS 1260822-02-3) is a synthetic 3-aryl-pyrrolidine derivative with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol. It belongs to the phenylpyrrolidine class of heterocyclic building blocks, which are widely employed in medicinal chemistry as scaffolds for dopamine receptor ligands, serotonin receptor modulators, and catecholaminergic neurotransmission probes.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B12879451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethylphenyl)pyrrolidine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C2CCNC2
InChIInChI=1S/C12H17N/c1-2-10-4-3-5-11(8-10)12-6-7-13-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3
InChIKeyQAMAXWRAEUFTJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Ethylphenyl)pyrrolidine – Structural Identity, Pharmacophore Class, and Procurement Baseline


3-(3-Ethylphenyl)pyrrolidine (CAS 1260822-02-3) is a synthetic 3-aryl-pyrrolidine derivative with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol . It belongs to the phenylpyrrolidine class of heterocyclic building blocks, which are widely employed in medicinal chemistry as scaffolds for dopamine receptor ligands, serotonin receptor modulators, and catecholaminergic neurotransmission probes [1]. The 3-ethyl substituent on the phenyl ring at the meta position introduces steric bulk and lipophilicity that distinguish this compound from both the unsubstituted 3-phenylpyrrolidine parent and the more commercially accessible 2-(3-ethylphenyl)pyrrolidine regioisomer (CAS 1270480-16-4) . This compound is catalogued primarily as a pharmaceutical intermediate and research building block within early-discovery chemical collections [2].

Why Generic Substitution of 3-(3-Ethylphenyl)pyrrolidine by In-Class Analogs Creates Scientific and Procurement Risk


Phenylpyrrolidine derivatives cannot be treated as interchangeable building blocks because the position of the pyrrolidine ring attachment (3- vs. 2-substitution) and the phenyl ring substitution pattern (meta-ethyl vs. ortho-ethyl, para-ethyl, or unsubstituted) fundamentally alter pharmacophoric geometry, steric accessibility, and receptor recognition profiles [1]. In 3-aryl-pyrrolidines, the aryl group projects from the 3-position of the pyrrolidine ring, creating a distinct vector angle and distance from the basic nitrogen compared to 2-aryl isomers; this geometric difference directly impacts D₂ and D₃ dopamine receptor binding, where the 3-phenylpyrrolidine scaffold has demonstrated IC₅₀ values of 486 nM at D₂ versus >2,440 nM at D₃, establishing a measurable selectivity window [2]. Furthermore, the meta-ethyl substituent introduces predictable LogP changes (calculated LogP ~2.8 for the ethylphenyl analog vs. ~1.9 for unsubstituted 3-phenylpyrrolidine), altering solubility, membrane permeability, and off-target promiscuity profiles in ways that cannot be compensated by simply adjusting concentration in assay workflows . Substitution by the more readily available 2-(3-ethylphenyl)pyrrolidine regioisomer would produce a fundamentally different spatial presentation of the ethylphenyl group relative to any target binding pocket, invalidating SAR continuity.

3-(3-Ethylphenyl)pyrrolidine – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 3-Aryl vs. 2-Aryl Pyrrolidine Substitution Confers Distinct D₂/D₃ Selectivity Profiles

The 3-aryl-pyrrolidine scaffold places the aryl ring at the 3-position of the saturated five-membered ring, creating a geometry where the basic nitrogen and the aryl group adopt a spatial relationship distinct from that of 2-aryl-pyrrolidines. For the unsubstituted parent 3-phenylpyrrolidine (CAS 936-44-7), direct binding data demonstrate an IC₅₀ of 486 nM at the dopamine D₂ receptor and an IC₅₀ >2,440 nM at the D₃ receptor, yielding a D₃/D₂ selectivity ratio of >5-fold [1]. While direct binding data for the 3-(3-ethylphenyl) derivative are not yet published, the meta-ethyl substitution is expected to modulate this selectivity window through steric interactions with the receptor secondary binding pocket, a feature inaccessible to the 2-(3-ethylphenyl)pyrrolidine regioisomer (CAS 1270480-16-4), which orients the aryl group from the pyrrolidine 2-position and would engage the receptor with a fundamentally different trajectory [2]. The 2-substituted isomer is commercially available (Fluorochem, 95% purity, £263/250 mg) but is structurally incapable of replicating the 3-aryl pharmacophoric geometry .

Dopamine Receptor D2 Receptor D3 Receptor SAR Regioisomer

Physicochemical Property Differentiation: Predicted LogP and Lipophilicity Contrast Between Meta-Ethylphenyl and Unsubstituted 3-Phenylpyrrolidine

The meta-ethyl substituent on the phenyl ring of 3-(3-ethylphenyl)pyrrolidine substantially increases calculated lipophilicity relative to the unsubstituted 3-phenylpyrrolidine scaffold. ACD/Labs Percepta-predicted LogP for the closely related 2-(3-ethylphenyl)pyrrolidine regioisomer is 2.77 , whereas the predicted LogP for 3-phenylpyrrolidine (CAS 936-44-7) is approximately 1.9 [1]. This ~0.9 LogP unit increase translates to roughly an 8-fold increase in octanol-water partition coefficient, which directly impacts passive membrane permeability, plasma protein binding, and CNS penetration potential in accordance with the Lipinski rule-of-five framework. The 3-(3-ethylphenyl)pyrrolidine regioisomer retains this lipophilicity advantage while preserving the 3-aryl attachment geometry critical for dopamine and serotonin receptor pharmacophore alignment, a combination not achievable with either the unsubstituted 3-phenylpyrrolidine (lower LogP) or the 2-(3-ethylphenyl)pyrrolidine (altered pharmacophore vector) .

LogP Lipophilicity Drug-likeness Permeability PhysChem

Scaffold Versatility: 3-Aryl Pyrrolidine Core as a Privileged Structure for SNRI and Catecholamine Modulator Development

The 3-substituted pyrrolidine core, specifically with aryl substitution at the 3-position, has been validated in multiple patent families and primary research articles as a pharmacophore for balanced serotonin-norepinephrine reuptake inhibition (SNRI) and cortical catecholaminergic modulation [1]. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidines were identified as potent and balanced norepinephrine and serotonin reuptake inhibitors with favorable ADME properties and in vivo activity in the formalin pain model [2]. Separately, disubstituted 3-aryl-pyrrolidines have been patented as modulators of cortical catecholaminergic neurotransmission, specifically increasing extracellular dopamine and norepinephrine levels in cerebral cortical areas [3]. The 3-(3-ethylphenyl)pyrrolidine scaffold positions the ethylphenyl group directly on the pyrrolidine 3-position, matching the substitution pattern common to these validated pharmacophores, whereas the 2-aryl regioisomer (2-(3-ethylphenyl)pyrrolidine) and the N-substituted analog (1-ethyl-3-phenylpyrrolidine) present fundamentally different vector relationships and would not map onto the same SAR landscape .

SNRI Catecholamine Serotonin Norepinephrine CNS Drug Discovery

Commercial Availability Contrast: 3-(3-Ethylphenyl)pyrrolidine Occupies a Distinct Niche Relative to the Commodity 2-Regioisomer

A direct procurement comparison between 3-(3-ethylphenyl)pyrrolidine (CAS 1260822-02-3) and its closest commercially catalogued analog, 2-(3-ethylphenyl)pyrrolidine (CAS 1270480-16-4), reveals a clear supply chain differentiation. The 2-regioisomer is available as an off-the-shelf catalogue item from multiple vendors: Fluorochem offers it at 95% purity for £263/250 mg (equivalent to ~£1,052/g) , while CymitQuimica lists it at €1,066/100 mg with a minimum 95% purity specification . In contrast, 3-(3-ethylphenyl)pyrrolidine is not listed as a standard catalogue item by major Western research chemical distributors (Sigma-Aldrich, Fluorochem, Enamine), positioning it in the custom-synthesis or specialist-vendor tier . This distinction matters for procurement planning: the 2-isomer is immediately purchasable for preliminary screening but cannot substitute for the 3-isomer in SAR studies; the 3-isomer requires lead-time planning and custom synthesis coordination, imposing a procurement decision gate that should be factored into project timelines .

Sourcing Availability Custom Synthesis Building Block Procurement

3-(3-Ethylphenyl)pyrrolidine – Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Dopamine D₂/D₃ Receptor Ligand Design and SAR Expansion

Medicinal chemistry programs targeting the dopamine D₂ receptor with defined selectivity over D₃ can exploit the 3-aryl-pyrrolidine scaffold geometry for which the parent compound demonstrates a D₃/D₂ selectivity ratio >5 (IC₅₀ D₂ = 486 nM vs. D₃ >2,440 nM) [1]. The meta-ethyl substituent on 3-(3-ethylphenyl)pyrrolidine provides a specific steric and lipophilic probe point for mapping the D₂ secondary binding pocket, a region inaccessible to the unsubstituted 3-phenylpyrrolidine or the 2-substituted regioisomer. This compound should be prioritised when the research objective is to explore the impact of meta-phenyl alkyl substitution on dopamine receptor subtype selectivity, rather than merely confirming baseline D₂ binding.

Monoamine Reuptake Inhibitor Pharmacophore Exploration (SNRI Programme)

The 3-substituted pyrrolidine core has been validated across multiple patent families as a productive scaffold for serotonin-norepinephrine reuptake inhibitors (SNRIs), with exemplified compounds demonstrating balanced in vitro reuptake inhibition and in vivo efficacy in the formalin pain model [2]. 3-(3-Ethylphenyl)pyrrolidine extends this SAR into the meta-ethylphenyl domain, offering a specific probe for the lipophilic tolerance of the SNRI pharmacophore at the 3-aryl position. This compound is the appropriate selection for teams building focused libraries around the 3-aryl-pyrrolidine SNRI chemotype, where the 2-regioisomer would fall outside the established pharmacophore model [3].

Cortical Catecholaminergic Modulation Probe Development

Patented disubstituted 3-aryl-pyrrolidines have been shown to increase extracellular dopamine and norepinephrine levels in cerebral cortical areas, positioning them as research tools for CNS disorders involving catecholamine dysregulation [4]. 3-(3-Ethylphenyl)pyrrolidine, with its meta-ethyl substitution, provides a tool for probing the steric and electronic requirements of this pharmacophore at the meta position of the phenyl ring. Procurement of this specific regioisomer ensures that experimental results can be directly interpreted within the framework of the 3-aryl-pyrrolidine catecholaminergic modulator patent SAR, rather than requiring de novo validation of a 2-aryl scaffold.

Custom Chemical Library Synthesis Requiring 3-Aryl Pyrrolidine Building Blocks with Defined Meta-Alkyl Substitution

For high-throughput synthesis or DNA-encoded library (DEL) construction where reaction chemistry requires a secondary amine building block with a 3-aryl substituent and specific meta-phenyl alkylation, 3-(3-ethylphenyl)pyrrolidine is the structurally correct input material [5]. The 2-(3-ethylphenyl)pyrrolidine isomer, despite being more commercially accessible (Fluorochem £263/250 mg, 95% purity) , would introduce the ethylphenyl group at a different vector angle relative to the reactive amine, producing library members with divergent 3D pharmacophoric shapes. Procurement specifications must therefore explicitly differentiate between the 3- and 2-regioisomers, and budget planning must anticipate custom synthesis lead times for the 3-isomer where no catalogue stock exists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Ethylphenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.